molecular formula C13H11N3 B2379505 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole CAS No. 1269132-72-0

1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole

Cat. No.: B2379505
CAS No.: 1269132-72-0
M. Wt: 209.252
InChI Key: VNLUSNSQGYWNQU-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-2-yl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a 4-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole typically involves the condensation of 4-methyl-2-aminopyridine with o-phenylenediamine under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpyridin-2-yl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and benzimidazole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-Methylpyridin-2-yl)-1H-benzimidazole has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes.

Comparison with Similar Compounds

    1-(4-Methylpyridin-2-yl)thiourea: Shares the pyridine moiety but differs in the presence of a thiourea group.

    N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide: Contains a thiophene ring instead of a benzimidazole core.

    Ethyl 4-(4-methylpyridin-2-ylamino)piperidine-1-carboxylate: Features a piperidine ring and a carboxylate group.

Uniqueness: 1-(4-Methylpyridin-2-yl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts distinct chemical and biological properties. The combination of the benzimidazole and pyridine rings enhances its potential for diverse applications, making it a valuable compound in various research domains.

Properties

IUPAC Name

1-(4-methylpyridin-2-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-10-6-7-14-13(8-10)16-9-15-11-4-2-3-5-12(11)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLUSNSQGYWNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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